molecular formula C11H8N2O2 B12982232 3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile

3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile

Cat. No.: B12982232
M. Wt: 200.19 g/mol
InChI Key: MYSWLHYSESKYBW-UHFFFAOYSA-N
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Description

3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile is an organic compound with a unique structure that combines an indole ring with a hydroxyacetyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxyacetyl and carbonitrile groups. One common method involves the use of a Friedel-Crafts acylation reaction, where indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents such as halogens, sulfonyl chlorides, or nitro compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The hydroxyacetyl group can form hydrogen bonds with target proteins, while the indole ring can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound with a furan ring and a hydroxymethyl group.

    2-(2-Hydroxyacetyl)furan: A compound with a furan ring and a hydroxyacetyl group.

Uniqueness

3-(2-Hydroxyacetyl)-1H-indole-4-carbonitrile is unique due to its indole ring structure combined with both hydroxyacetyl and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-(2-hydroxyacetyl)-1H-indole-4-carbonitrile

InChI

InChI=1S/C11H8N2O2/c12-4-7-2-1-3-9-11(7)8(5-13-9)10(15)6-14/h1-3,5,13-14H,6H2

InChI Key

MYSWLHYSESKYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C(=O)CO)C#N

Origin of Product

United States

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